Meperidine-d5 (hydrochloride) Meperidine-d5 (hydrochloride) Meperidine-d5 (hydrochloride) (exempt preparation) is intended for use as an internal standard for the quantification of meperidine by GC- or LC-MS. Meperidine is categorized as an opioid. It is an opioid analgesic that is commonly abused. Meperidine is regulated as a Schedule II compound in the United States. Meperidine-d5 (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Meperidine-d5 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of meperidine by GC- or LC-MS. Meperidine is categorized as an opioid. It is an opioid analgesic that is commonly abused. Meperidine-d5 is regulated as a Schedule II compound in the United States. This product is intended for research and forensic applications.
Meperidine-d5 is intended for use as an internal standard for the quantification of meperidine by GC- or LC-MS. Meperidine-d5 is an analytical reference material that is structurally categorized as an opioid. Meperidine is an opioid analgesic that is commonly abused. This product is intended for research and forensic applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Brand Name: Vulcanchem
CAS No.: 1330180-05-6
VCID: VC0159315
InChI: InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D;
SMILES: CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl
Molecular Formula: C15H22ClNO2
Molecular Weight: 288.82 g/mol

Meperidine-d5 (hydrochloride)

CAS No.: 1330180-05-6

Cat. No.: VC0159315

Molecular Formula: C15H22ClNO2

Molecular Weight: 288.82 g/mol

* For research use only. Not for human or veterinary use.

Meperidine-d5 (hydrochloride) - 1330180-05-6

Specification

Description Meperidine-d5 (hydrochloride) (exempt preparation) is intended for use as an internal standard for the quantification of meperidine by GC- or LC-MS. Meperidine is categorized as an opioid. It is an opioid analgesic that is commonly abused. Meperidine is regulated as a Schedule II compound in the United States. Meperidine-d5 (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Meperidine-d5 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of meperidine by GC- or LC-MS. Meperidine is categorized as an opioid. It is an opioid analgesic that is commonly abused. Meperidine-d5 is regulated as a Schedule II compound in the United States. This product is intended for research and forensic applications.
Meperidine-d5 is intended for use as an internal standard for the quantification of meperidine by GC- or LC-MS. Meperidine-d5 is an analytical reference material that is structurally categorized as an opioid. Meperidine is an opioid analgesic that is commonly abused. This product is intended for research and forensic applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
CAS No. 1330180-05-6
Molecular Formula C15H22ClNO2
Molecular Weight 288.82 g/mol
IUPAC Name ethyl 1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D;
Standard InChI Key WCNLCIJMFAJCPX-REAAFBMTSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)C(=O)OCC)[2H])[2H].Cl
SMILES CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl
Canonical SMILES CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl

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